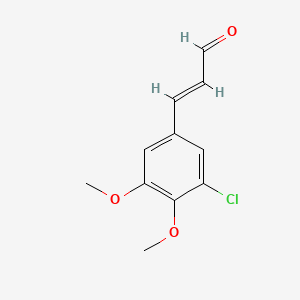
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal is an organic compound with the molecular formula C11H11ClO3 It is characterized by the presence of a chloro-substituted aromatic ring and two methoxy groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired enal from a precursor compound . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Applications De Recherche Scientifique
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity, contributing to its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dimethoxyphenyl)prop-2-enal: Lacks the chloro group, resulting in different reactivity and applications.
3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enal:
Uniqueness
The presence of both chloro and methoxy groups in 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal makes it unique compared to its analogs
Propriétés
Formule moléculaire |
C11H11ClO3 |
|---|---|
Poids moléculaire |
226.65 g/mol |
Nom IUPAC |
(E)-3-(3-chloro-4,5-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H11ClO3/c1-14-10-7-8(4-3-5-13)6-9(12)11(10)15-2/h3-7H,1-2H3/b4-3+ |
Clé InChI |
AYMHHYYZCLBIBE-ONEGZZNKSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=C/C=O)Cl)OC |
SMILES canonique |
COC1=C(C(=CC(=C1)C=CC=O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



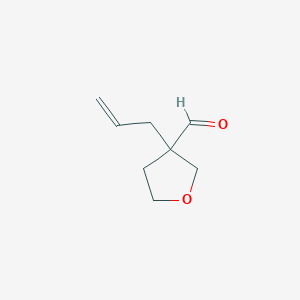

![1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol](/img/structure/B13612643.png)
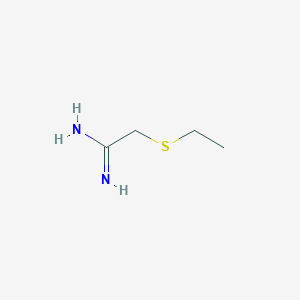
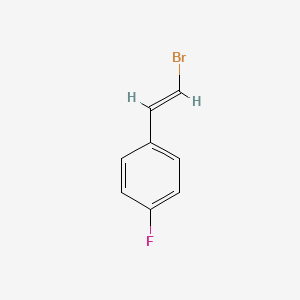
![2-[2-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13612668.png)
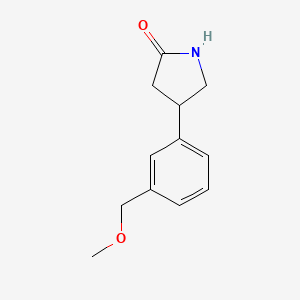
![2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B13612685.png)
![1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine](/img/structure/B13612706.png)
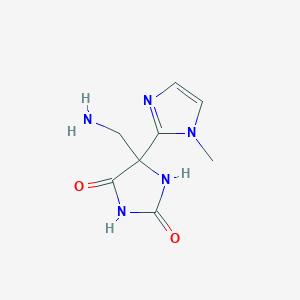

![2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid](/img/structure/B13612723.png)

